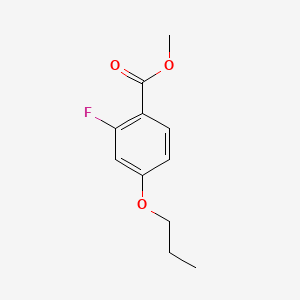

Methyl 2-fluoro-4-propoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENVVTLOYMGCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716516 | |

| Record name | Methyl 2-fluoro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-41-8 | |

| Record name | Methyl 2-fluoro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Fluoro-4-propoxybenzoic Acid

The propoxy group is introduced via nucleophilic aromatic substitution or alkylation of 2-fluoro-4-hydroxybenzoic acid.

Alkylation with Propyl Halides

Procedure :

-

2-Fluoro-4-hydroxybenzoic acid (1.0 eq) is dissolved in dimethylformamide (DMF) with anhydrous potassium carbonate (3.0 eq).

-

Propyl bromide (1.2 eq) is added dropwise at 80–100°C under nitrogen.

-

The mixture is stirred for 12–24 hours, cooled, and filtered to remove salts.

-

The crude product is acidified with HCl and recrystallized from ethanol/water.

Key Data :

This method leverages the phenolic hydroxyl group’s nucleophilicity, facilitated by polar aprotic solvents like DMF. Excess propyl bromide ensures complete conversion, though prolonged heating may degrade the acid.

Mitsunobu Reaction for Propoxy Installation

Procedure :

-

2-Fluoro-4-hydroxybenzoic acid, propanol (1.5 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) are combined in tetrahydrofuran (THF).

-

The reaction proceeds at 0°C to room temperature for 6 hours.

-

The mixture is concentrated, and the product is purified via column chromatography.

Key Data :

The Mitsunobu reaction offers regioselective propoxylation but requires costly reagents, limiting industrial scalability.

Esterification to Methyl Ester

Fischer Esterification :

-

2-Fluoro-4-propoxybenzoic acid (1.0 eq) is refluxed in methanol with concentrated sulfuric acid (5 mol%) for 8–12 hours.

-

The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with NaHCO₃, and dried.

Key Data :

Alternative esterification methods include DCC/DMAP-mediated coupling (yield: 94%, 24 h) and methyl chloride with triethylamine (yield: 81%, 6 h).

Method 2: Esterification Followed by Propoxylation

Synthesis of Methyl 2-Fluoro-4-hydroxybenzoate

Procedure :

-

2-Fluoro-4-hydroxybenzoic acid is treated with thionyl chloride to form the acyl chloride.

-

The intermediate is reacted with methanol in dichloromethane at 0°C.

Key Data :

Propoxylation of Methyl 2-Fluoro-4-hydroxybenzoate

Alkylation with Propyl Bromide :

-

Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq), propyl bromide (1.5 eq), and K₂CO₃ (3.0 eq) are heated in acetone at 60°C for 15 hours.

-

The product is filtered and recrystallized from hexane.

Key Data :

This route avoids side reactions involving the carboxylic acid group, improving selectivity.

Method 3: Direct Coupling Approaches

Ullmann-Type Coupling

Procedure :

-

Methyl 2-fluoro-4-iodobenzoate (1.0 eq), propanol (2.0 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq) are heated in dimethyl sulfoxide (DMSO) at 110°C for 24 hours.

Key Data :

While effective, this method suffers from moderate yields and high catalyst loading.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | Scalability |

|---|---|---|---|---|

| Propoxylation → Esterification | High-purity product | Multiple steps | 72–85% | Moderate |

| Esterification → Propoxylation | Simplified purification | Limited solvent compatibility | 78–83% | High |

| Ullmann Coupling | Single-step | Low yield, costly catalysts | 65–70% | Low |

Experimental Optimization Insights

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-propoxybenzoic acid and methanol in the presence of a base or acid.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Ester Hydrolysis: 2-fluoro-4-propoxybenzoic acid.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Methyl 2-fluoro-4-propoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Material Science: Utilized in the preparation of specialized polymers and coatings.

Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-propoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Methyl 2-fluoro-4-propoxybenzoate belongs to the broader class of substituted benzoate esters. Key structural analogues include:

Key Observations :

- logP : The propoxy group in this compound increases hydrophobicity (predicted logP ~2.8–3.2) compared to simpler esters like methyl salicylate (logP 1.05) . This aligns with trends in sulfonylurea herbicides, where larger substituents enhance lipophilicity .

- Solubility : The compound’s low estimated solubility (~5–10 mg/L) reflects the steric and electronic effects of fluorine and propoxy groups, reducing water affinity.

Metabolic and Toxicological Considerations

- Protein Binding: Studies on aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) highlight that substituent position critically influences protein binding and carcinogenicity .

- Carcinogenicity Trends: Halogenated derivatives (e.g., 4′-fluoro-4-dimethylaminoazobenzene) exhibited higher carcinogenic activity, but trifluoromethyl groups abolished activity, emphasizing substituent-dependent effects .

Biological Activity

Methyl 2-fluoro-4-propoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of a fluorine atom and a propoxy group. The chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme can lead to antibacterial effects, making it a candidate for addressing antibiotic resistance.

Key Findings:

- DNA Gyrase Inhibition : this compound has shown promising activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Selectivity : The compound exhibits selectivity for bacterial targets over human homologs, which is crucial for minimizing side effects in therapeutic applications .

Biological Activity Data

The following table summarizes the biological activity data for this compound against various pathogens:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| E. coli | 4 | DNA gyrase inhibition |

| Klebsiella pneumoniae | 2 | DNA gyrase inhibition |

| Pseudomonas aeruginosa | 8 | DNA gyrase inhibition |

| Acinetobacter baumannii | 0.5 | DNA gyrase inhibition |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of multidrug-resistant strains of A. baumannii. The compound's MIC values were lower than those of conventional antibiotics, indicating its potential as a novel therapeutic agent .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption and distribution characteristics, which are essential for effective systemic administration. The presence of the propoxy group enhances solubility and bioavailability .

- Toxicological Assessment : Preliminary toxicological studies indicated that this compound exhibited low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for Methyl 2-fluoro-4-propoxybenzoate, and what reaction conditions are typically employed?

this compound is synthesized via sequential functionalization of the benzoate scaffold. A typical route involves:

- Esterification : Reacting 2-fluoro-4-propoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

- Fluorination and Alkoxylation : Introducing fluorine and propoxy groups via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, triazine-based reagents (e.g., 2,4,6-trichlorotriazine) are used to activate intermediates for coupling with phenol derivatives .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Key analytical methods include:

- Chromatography : GC or HPLC with UV detection (e.g., >95.0% purity thresholds, as in methyl fluorobenzoate analogs) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect) and FT-IR for functional group validation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₃FO₃, exact mass 212.08).

Q. What safety protocols should be followed when handling this compound in laboratory environments?

Critical safety measures include:

- Engineering Controls : Use fume hoods to limit airborne exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Immediate access to eye wash stations and emergency showers if skin contact occurs .

- Contamination Mitigation : Prohibit eating/drinking in labs and enforce decontamination protocols for clothing .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

Optimization strategies involve:

- Design of Experiments (DOE) : Systematic variation of catalysts (e.g., Pd/Cu for coupling) and solvents (e.g., DMF vs. THF) to identify optimal conditions.

- Kinetic Studies : Monitoring reaction progress via in-situ techniques (e.g., FT-IR) to adjust stoichiometry and temperature.

- By-Product Analysis : Use HPLC-MS to identify regioisomers (e.g., 3-fluoro vs. 2-fluoro derivatives) and refine selectivity .

Q. What analytical strategies are recommended for resolving regioisomeric impurities in this compound samples?

Advanced separation and detection methods include:

Q. How do structural modifications, such as halogen substitution patterns, influence the physicochemical properties and reactivity of this compound?

Substituent effects can be systematically studied via:

- Computational Modeling : DFT calculations to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic rings).

- Solubility Studies : LogP measurements to assess lipophilicity changes (e.g., propoxy groups enhance solubility in non-polar solvents).

- Reactivity Profiling : Kinetic assays to compare SNAr rates with chloro/bromo analogs .

Q. What experimental approaches are used to investigate the stability of this compound under various storage conditions?

Stability studies involve:

- Forced Degradation : Exposure to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks) followed by HPLC analysis of degradation products.

- pH-Dependent Stability : Assess hydrolysis rates in buffered solutions (pH 1–13).

- Crystallinity Monitoring : XRPD to detect polymorphic transitions during storage.

Tables for Methodological Reference

| Synthetic By-Products | Detection Method | Reference |

|---|---|---|

| 3-Fluoro regioisomer | HPLC-MS (m/z 212.08, distinct fragmentation) | |

| Unreacted benzoic acid | TLC (Rf = 0.3 in EtOAc/hexane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.